molecular formula C10H11N3OS B094072 1-(1,3-Benzothiazol-2-yl)-3-ethylurea CAS No. 15382-15-7

1-(1,3-Benzothiazol-2-yl)-3-ethylurea

Cat. No. B094072
CAS RN: 15382-15-7
M. Wt: 221.28 g/mol
InChI Key: XITQIIBGCRJHAK-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-ethylurea, also known as BTEU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTEU is a derivative of benzothiazole and urea, and its unique structure has led to its use in various fields, including biochemistry, pharmacology, and material science.

Mechanism Of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea is based on its ability to bind to metal ions, particularly copper ions. 1-(1,3-Benzothiazol-2-yl)-3-ethylurea forms a stable complex with copper ions, which can then be detected using fluorescence spectroscopy. The binding of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea to copper ions has also been shown to inhibit the activity of copper-dependent enzymes, which can have significant implications in the treatment of diseases such as Alzheimer's and Parkinson's.

Biochemical And Physiological Effects

1-(1,3-Benzothiazol-2-yl)-3-ethylurea has been shown to have significant biochemical and physiological effects, particularly in the area of metal ion homeostasis. 1-(1,3-Benzothiazol-2-yl)-3-ethylurea has been shown to increase the levels of copper ions in cells, which can have significant implications in the treatment of copper deficiency disorders. 1-(1,3-Benzothiazol-2-yl)-3-ethylurea has also been shown to inhibit the activity of copper-dependent enzymes, which can have implications in the treatment of diseases such as Wilson's disease.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1-(1,3-Benzothiazol-2-yl)-3-ethylurea in lab experiments is its ability to detect the presence of metal ions with high sensitivity and selectivity. 1-(1,3-Benzothiazol-2-yl)-3-ethylurea is also relatively easy to synthesize and purify, making it an attractive option for researchers. However, one of the limitations of using 1-(1,3-Benzothiazol-2-yl)-3-ethylurea is its potential toxicity, particularly at high concentrations. Researchers must take caution when working with 1-(1,3-Benzothiazol-2-yl)-3-ethylurea to ensure the safety of themselves and others.

Future Directions

There are several future directions for the use of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea in scientific research. One potential application is in the development of metal-based drugs for the treatment of cancer and other diseases. 1-(1,3-Benzothiazol-2-yl)-3-ethylurea could also be used in the design of new fluorescent probes for the detection of other metal ions in biological systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea and its potential implications in the treatment of various diseases.
In conclusion, 1-(1,3-Benzothiazol-2-yl)-3-ethylurea is a unique chemical compound that has significant potential in scientific research. Its ability to detect metal ions with high sensitivity and selectivity makes it an attractive option for researchers in various fields. Further research is needed to fully understand the biochemical and physiological effects of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea involves the reaction of 2-aminobenzothiazole with ethyl isocyanate in the presence of a catalyst. The resulting compound is then purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-3-ethylurea has been used in various scientific research studies due to its unique properties. One of the most significant applications of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea is in the field of biochemistry, where it has been used as a fluorescent probe to detect the presence of metal ions in biological systems. 1-(1,3-Benzothiazol-2-yl)-3-ethylurea has also been used as a ligand in the design of metal-based drugs for the treatment of cancer and other diseases.

properties

CAS RN

15382-15-7

Product Name

1-(1,3-Benzothiazol-2-yl)-3-ethylurea

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-ethylurea

InChI

InChI=1S/C10H11N3OS/c1-2-11-9(14)13-10-12-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H2,11,12,13,14)

InChI Key

XITQIIBGCRJHAK-UHFFFAOYSA-N

SMILES

CCNC(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

CCNC(=O)NC1=NC2=CC=CC=C2S1

Other CAS RN

15382-15-7

synonyms

Urea, 1-(2-benzothiazolyl)-3-ethyl- (8CI)

Origin of Product

United States

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